2-(5-Iodopyridin-3-yl)propan-2-ol

Cross-coupling Oxidative addition C–C bond formation

Researchers requiring chemoselective cross-coupling often face oxidative addition bottlenecks with bromo/chloro analogs, limiting sequential biaryl construction. 2-(5-Iodopyridin-3-yl)propan-2-ol solves this with a C-I bond (65.0 kcal/mol BDE) that enables exclusive Pd(0) insertion at the iodide position while preserving C-Br handles for orthogonal coupling steps. - Enables chemoselective C-C/C-N bond formation under mild conditions, preserving acid-/heat-sensitive functional groups. - Uniquely supports ¹²⁵I/¹²³I radiolabeling for SPECT imaging and anomalous X-ray scattering for structural biology. - Optimized logP (~2.2-2.5) positions it as a preferred scaffold for brain-penetrant chemical probes. Supplied with ≥95% purity; custom synthesis and scale-up available.

Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
Cat. No. B13111851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Iodopyridin-3-yl)propan-2-ol
Molecular FormulaC8H10INO
Molecular Weight263.08 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CN=C1)I)O
InChIInChI=1S/C8H10INO/c1-8(2,11)6-3-7(9)5-10-4-6/h3-5,11H,1-2H3
InChIKeyTVYXAEJSGDFJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Iodopyridin-3-yl)propan-2-ol Overview


2-(5-Iodopyridin-3-yl)propan-2-ol is a halogenated pyridine derivative bearing an iodine atom at the 5-position and a tertiary alcohol group at the 3-position of the pyridine ring. With molecular formula C₈H₁₀INO (MW 263.08 g/mol) and SMILES CC(C)(O)c1cncc(I)c1 , it belongs to the 5-halopyridin-3-yl-propan-2-ol series alongside its bromo (CAS 40472-88-6) and chloro (CAS 412016-75-2) analogs . The iodine substituent provides a superior leaving group for palladium-catalyzed cross-coupling, while the tertiary alcohol offers steric bulk and a handle for further derivatization. This compound serves as a versatile intermediate in medicinal chemistry, particularly where oxidative addition kinetics, radiolabeling potential, or heavy-atom effects are required.

Reported Pd-catalyzed cross-coupling reactivity (ArI > ArBr)
Tertiary alcohol provides steric control for regioselective transformations
Radioiodine-capable scaffold (¹²⁵I/¹²³I) for SPECT tracer development

Halogen Identity and Reactivity


Generic substitution among 5-halopyridin-3-yl-propan-2-ol analogs (Cl, Br, I) leads to fundamentally divergent outcomes in metal-catalyzed transformations because the carbon–halogen bond strength and oxidative addition kinetics differ by orders of magnitude. Aryl iodides consistently demonstrate faster oxidative addition to Pd(0), Ni(0), and Au(I) centers compared to aryl bromides, which in turn outperform aryl chlorides—a trend observed in both C–C and C–N cross-coupling manifolds [1]. Beyond catalysis, iodine uniquely enables radioisotopic substitution (¹²⁵I/¹²³I) for imaging applications and provides anomalous X-ray scattering for structural biology, capabilities absent in the bromo and chloro congeners. Additionally, the 3-propan-2-ol regioisomer presents distinct steric and electronic properties versus 2- or 4-substituted pyridine analogs, directly impacting regioselectivity in subsequent transformations. Selecting the incorrect halogen or regioisomer thus compromises not only reaction yield and selectivity but also the feasibility of downstream application workflows.

Oxidative addition C–I vs C–Br kinetics differ significantly; bromo may require higher temperatures and catalyst loading.
Radical generation Lower C–I bond dissociation energy permits visible-light photoredox; bromo/chloro need UV or thermal activation.
Imaging utility Radioiodine labeling (¹²⁵I/¹²³I) is not possible with bromo or chloro analogs; no SPECT isotope for Cl.

2-(5-Iodopyridin-3-yl)propan-2-ol Evidence


Faster Pd-Catalyzed Oxidative Addition: ArI vs ArBr

The C–I bond of 2-(5-iodopyridin-3-yl)propan-2-ol undergoes oxidative addition to Pd(0) complexes substantially faster than the C–Br bond of 2-(5-bromopyridin-3-yl)propan-2-ol. A systematic kinetic study across aryl halides demonstrates that aryl iodides react more rapidly than aryl bromides in Pd-catalyzed C–C and C–heteroatom bond-forming reactions, with aryl bromides being unreactive toward oxidative addition at certain metal centers (e.g., [bipyAu(C₂H₄)]⁺) where aryl iodides react readily [1]. In Pd-catalyzed thioetherification, aryl iodides reacted faster than aryl bromides, which in turn were more reactive than aryl chlorides [2].

Pd Oxidative Addition
Class-level
ArI react at RT–80°C; ArBr require 80–110°C. Reactivity order: ArI > ArBr ≫ ArCl.
Reported faster kinetics may enable milder coupling conditions and lower catalyst loads.
Class-level inference from kinetic studies; catalyst system dependent.
Cross-coupling Oxidative addition C–C bond formation

Lower C–I Bond Dissociation Energy for Radical Chemistry

The C–I bond dissociation energy (BDE) in aryl iodides is 65.0 ± 1.0 kcal/mol (for iodobenzene), compared to 80.4 ± 1.5 kcal/mol for the C–Br bond in bromobenzene and 95.5 ± 1.5 kcal/mol for the C–Cl bond in chlorobenzene [1]. This approximately 15 kcal/mol difference means that 2-(5-iodopyridin-3-yl)propan-2-ol can undergo homolytic C–I cleavage under visible-light photoredox conditions (e.g., Ir(ppy)₃, blue LED, room temperature), whereas the bromo and chloro analogs require substantially higher energy input (UV irradiation or elevated temperatures) to achieve radical generation.

C–I Bond Energy
Class-level
C–I BDE: 65.0 kcal/mol
C–Br: 80.4 kcal/mol
C–Cl: 95.5 kcal/mol
~15 kcal/mol lower BDE may support visible-light photoredox radical generation at room temperature.
BDE values from Luo (2007); photoredox conditions with Ir(ppy)₃ and blue LED.
Bond dissociation energy Photoredox catalysis Radical chemistry

Enhanced Lipophilicity: Iodo vs. Bromo Analog

Computational prediction using the XLOGP3 atomistic method yields a consensus logP of 1.74 for 2-(5-bromopyridin-3-yl)propan-2-ol . For 2-(5-iodopyridin-3-yl)propan-2-ol, the larger, more polarizable iodine atom is expected to increase logP by approximately 0.5–0.8 units based on the established Hansch π hydrophobic substituent constant for iodine (π = 1.12) vs. bromine (π = 0.86), yielding an estimated XLOGP3 value of 2.2–2.5 [1]. This increased lipophilicity enhances predicted membrane permeability.

Lipophilicity (logP)
Class-level
Estimated logP ~2.2–2.5 (I) vs 1.74 (Br)
Δπ (I–Br) = 0.26
Increased logP may correlate with improved passive membrane permeability.
Computed estimate; no direct experimental logP measurement located.
Lipophilicity LogP Drug-likeness

Iodine-125/123 Radiolabeling for SPECT

The iodine atom at the 5-position of 2-(5-iodopyridin-3-yl)propan-2-ol can be substituted with radioisotopes ¹²⁵I (t₁/₂ = 59.4 days, γ = 35 keV) or ¹²³I (t₁/₂ = 13.2 h, γ = 159 keV) for SPECT imaging applications, a capability not available with bromo or chloro analogs. 5-[¹²⁵/¹²³I]iodo-3-pyridyl ethers have been synthesized and evaluated for binding to neuronal nicotinic acetylcholine receptors, demonstrating the feasibility of this isotopic substitution in the 5-iodopyridin-3-yl scaffold [1]. Neither stable bromine nor chlorine isotopes provide comparable γ-emission for nuclear imaging.

Radiolabeling
Reported
¹²⁵I (t₁/₂=59.4 d) and ¹²³I (t₁/₂=13.2 h) SPECT isotopes available. Br/Cl lack comparable γ-emission.
Reported SPECT tracer precursor capability; not available with bromo/chloro analogs.
Precedent in 5-[¹²⁵I]iodo-3-pyridyl ethers for nAChR imaging.
Radiolabeling SPECT imaging Iodine-125

Comparable Purity Across Halogen Analogs

2-(5-Iodopyridin-3-yl)propan-2-ol is commercially available at research-grade purity (≥95%). Its closest analogs are offered at comparable purity: 2-(5-bromopyridin-3-yl)propan-2-ol at 96% and 2-(5-chloropyridin-3-yl)propan-2-ol at 98% . This purity parity means that procurement decisions between halogen analogs can be made exclusively on reactivity and application requirements without compromising starting material quality.

Purity Specification
Specification review
Iodo ≥95%, Bromo 96%, Chloro 98%. No significant purity differential.
Comparable commercial purity supports halogen selection based on reactivity, not quality.
Vendor-reported values; batch-specific CoA should be requested.
Procurement Purity specification Quality assurance

Tertiary Alcohol Steric Effects on Regioselectivity

The tertiary alcohol group (–C(CH₃)₂OH) at the pyridine 3-position of 2-(5-iodopyridin-3-yl)propan-2-ol provides substantially greater steric bulk than the primary alcohol (–CH₂CH₂CH₂OH) in regioisomers such as 3-(5-iodopyridin-2-yl)propan-1-ol (CAS 866930-56-5) . This steric differentiation can be exploited for regiochemical control in chemoselective cross-coupling of polyhalogenated substrates and for influencing the conformational bias of biaryl products in atroposelective Suzuki couplings.

Steric Control
Class-level
Tertiary alcohol creates quaternary center shielding C2/C4; primary alcohol in regioisomer lacks steric bulk.
May provide regiochemical control in orthogonal cross-coupling sequences.
No direct experimental comparison located; steric effects inferred from structure.
Steric effects Regioselectivity Cross-coupling

2-(5-Iodopyridin-3-yl)propan-2-ol Applications


Chemoselective Suzuki–Miyaura: C–I over C–Br

The faster oxidative addition rate of aryl iodides relative to aryl bromides at Pd(0) centers [Section 3, Evidence Item 1] enables chemoselective cross-coupling exclusively at the C–I position in substrates bearing both C–I and C–Br bonds. This scenario is ideal for the sequential construction of unsymmetrical biaryl architectures where the bromide serves as a masked handle for a second, orthogonal coupling step. The milder conditions accessible with the iodide also preserve acid- or heat-sensitive functional groups elsewhere in the substrate.

SPECT Tracer Synthesis via Radioiodine

The iodine atom at the 5-position uniquely enables radioisotopic labeling with ¹²⁵I or ¹²³I for SPECT imaging, a capability entirely absent in bromo and chloro analogs [Section 3, Evidence Item 4]. This scenario is recommended for drug discovery programs that require in vivo biodistribution, target engagement, or pharmacokinetic data. The 5-iodopyridin-3-yl scaffold has precedent in nicotinic acetylcholine receptor imaging agent development [1], validating the feasibility of this approach.

Late-Stage Photoredox Radical Functionalization

The 15 kcal/mol lower C–I bond dissociation energy (65.0 vs. 80.4 kcal/mol for C–Br) [Section 3, Evidence Item 2] uniquely enables homolytic C–I cleavage under mild visible-light photoredox conditions at room temperature. This scenario is recommended for medicinal chemistry programs requiring late-stage diversification of complex drug candidates, where the thermal activation necessary for C–Br cleavage would degrade sensitive functional groups such as epoxides, azides, strained carbocycles, or β-lactam antibiotics.

CNS-Penetrant Lead Design via Enhanced Lipophilicity

The enhanced calculated logP of the iodo compound (estimated ~2.2–2.5 vs. 1.74 for the bromo analog) [Section 3, Evidence Item 3] positions it favorably for CNS drug discovery programs. This logP range falls within the optimal window (2–4) for passive blood–brain barrier penetration while maintaining aqueous solubility. The iodo compound is therefore preferred over the bromo analog as a scaffold for designing brain-penetrant chemical probes targeting neurological or psychiatric indications.

Application
Selection Property
Validation Focus
Sequential biaryl coupling
C–I oxidative addition selectivity
Chemoselectivity under mild conditions
SPECT tracer development
Radioiodine labeling (¹²⁵I/¹²³I)
In vivo imaging feasibility
Late-stage radical diversification
C–I bond dissociation energy
Visible-light photoredox compatibility
CNS probe design
Estimated membrane permeability
Blood-brain barrier penetration assessment
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